3-Fluoro-8-methoxyquinoline
Description
3-Fluoro-8-methoxyquinoline is a fluorinated quinoline derivative characterized by a fluorine atom at the C3 position and a methoxy group at the C8 position of the quinoline scaffold. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties, attributed to their ability to interact with biomolecules via hydrogen bonding, π–π stacking, and hydrophobic interactions . For instance, methoxy groups enhance solubility and modulate electronic effects, while fluorine atoms improve metabolic stability and bioavailability .
Properties
IUPAC Name |
3-fluoro-8-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYSVMYZJKQSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-8-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of a fluorine atom on a quinoline derivative. This can be achieved through cyclization reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Nucleophilic Substitution
The 3-fluoro group can participate in nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ammonolysis | NH₃ (aq.), Cu catalyst, 150°C | 3-Amino-8-methoxyquinoline | 65% | ||
| Methoxylation | NaOMe, DMF, 120°C | 3,8-Dimethoxyquinoline | 72% |
Fluorine’s poor leaving-group ability limits NAS efficiency, requiring strong nucleophiles and elevated temperatures .
Electrophilic Substitution
The methoxy group directs electrophiles to the 5- and 7-positions of the quinoline ring:
Methoxy’s strong electron-donating effect dominates over fluorine’s electron-withdrawing nature, favoring substitutions at the 5- and 7-positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the 5- or 7-positions:
These reactions are pivotal for introducing aryl, amine, or heterocyclic moieties .
Oxidation and Reduction
The quinoline ring and substituents undergo redox transformations:
Oxidation of the methoxy group is rare due to its stability, but demethylation with BBr₃ yields a reactive phenol .
Functionalization via Triazole Formation
Click chemistry enables triazole-derivative synthesis for biological applications:
| Reaction | Components | Conditions | Product | Bioactivity |
|---|---|---|---|---|
| CuAAC Reaction | This compound-propargyl, azide | CuSO₄, sodium ascorbate, H₂O | 1,2,3-Triazole-linked quinoline | Antifungal (MIC: 0.35 µM) |
Triazole derivatives exhibit enhanced antimicrobial and cytoprotective properties .
Comparative Reactivity with Analogues
The 3-fluoro and 8-methoxy groups confer distinct reactivity compared to similar quinolines:
| Compound | Key Reaction | Rate/Selectivity | Outcome |
|---|---|---|---|
| 8-Methoxyquinoline | Nitration | 5-Nitro derivative (90%) | Lacks fluorine’s electronic effects |
| 3-Chloro-8-methoxyquinoline | Nucleophilic substitution | Faster NAS (Cl vs. F) | Higher yields in amination (85%) |
| 3-Fluoro-6-methoxyquinoline | Electrophilic sulfonation | 4-Sulfo derivative (70%) | Altered regioselectivity due to methoxy position |
Key Findings:
Scientific Research Applications
3-Fluoro-8-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Halogen vs. Methoxy Groups: Chlorine at C2 (2-Chloro-8-methoxyquinoline) increases electrophilicity, enabling nucleophilic substitutions (e.g., hydrazone formation) .
- Nitro Group Impact: 3-Fluoro-8-nitroquinoline’s nitro group enhances antibacterial activity but raises toxicity and instability concerns, requiring careful handling .
Crystallographic and Intermolecular Interactions
- Fluorine and π–π Stacking: 8-Fluoroquinoline exhibits strong π–π interactions due to the electron-withdrawing fluorine at C8, stabilizing crystal structures . Similarly, this compound’s methoxy group may participate in hydrogen bonding (C–H···O), as seen in analogs like 8-(2,2,2-Trifluoroethoxy)quinoline .
- Sulfonyl Derivatives: 8-Fluoro-3-(phenylsulfonyl)-Quinoline’s sulfonyl group facilitates strong intermolecular interactions (e.g., S=O···H–N), enhancing ligand-receptor binding in drug design .
Biological Activity
3-Fluoro-8-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, anticancer, and antiviral properties, supported by recent studies and data.
Antibacterial Activity
This compound has demonstrated promising antibacterial properties. Research indicates that quinoline derivatives, particularly those with modifications at specific positions, exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Structure-Activity Relationship (SAR): Modifications at the 7 and 8 positions of the quinoline ring significantly influence antibacterial potency. For instance, compounds with an 8-methoxy group show improved activity compared to their unsubstituted counterparts .
- Minimum Inhibitory Concentration (MIC): A study reported that certain derivatives of this compound had MIC values as low as 6.68 μM against Mycobacterium tuberculosis, indicating strong antibacterial efficacy .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| This compound | 6.68 | M. tuberculosis |
| 9b (4-bromobenzyloxy derivative) | 12.23 | P. mirabilis |
| 9c (4-chlorobenzyloxy derivative) | 6.68 | M. tuberculosis |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, showing its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress.
Research Insights:
- Cytotoxicity: In vitro studies have shown that derivatives of this compound can induce significant cytotoxic effects in melanoma cell lines at low micromolar concentrations .
- Mechanism of Action: The compound's ability to generate reactive oxygen species (ROS) leads to DNA damage and subsequent apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Antiviral Activity
Emerging research highlights the antiviral properties of quinoline derivatives, including this compound.
Notable Observations:
- Inhibition of Viral Growth: Certain derivatives have shown effectiveness against viral pathogens, with studies noting a correlation between increased lipophilicity and enhanced antiviral activity .
- Potential Applications: The compound's structure allows for modifications that could optimize its efficacy against specific viral targets, warranting further investigation into its pharmacological applications .
Case Studies and Experimental Data
Several studies illustrate the biological activity of this compound:
- Antimicrobial Efficacy: A comparative study on various quinoline derivatives demonstrated that those with methoxy substitutions consistently outperformed others in terms of antibacterial activity.
- Cytotoxic Studies: Research involving copper complexes of quinoline derivatives indicated that these compounds could effectively induce apoptosis in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
